1-(But-3-en-1-yloxy)-3-nitrobenzene

Beschreibung

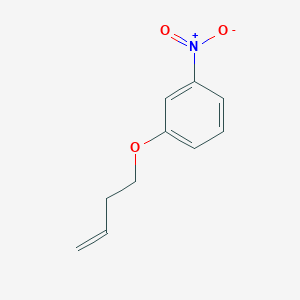

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-but-3-enoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h2,4-6,8H,1,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFHJJPDYDVFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(But-3-en-1-yloxy)-3-nitrobenzene: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary

In modern drug discovery and advanced materials science, bifunctional building blocks are essential for designing complex molecular architectures. 1-(But-3-en-1-yloxy)-3-nitrobenzene (CAS: 374588-08-6) is a highly versatile intermediate featuring two orthogonal reactive sites: a strongly electron-withdrawing nitroarene and an unhindered terminal alkene, separated by a flexible, metabolically stable ether linkage.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic workflows. Designed for senior researchers and process chemists, this guide emphasizes chemoselective transformations—specifically, how to manipulate one functional group without compromising the integrity of the other.

Molecular Architecture & Physicochemical Profile

The utility of 1-(But-3-en-1-yloxy)-3-nitrobenzene stems from its meta-substitution pattern. Unlike ortho- or para-substituted analogs, the meta-relationship prevents direct resonance interaction between the electron-donating ether oxygen and the electron-withdrawing nitro group. This preserves the distinct electronic character of the aromatic ring, making it predictable in downstream cross-coupling or electrophilic aromatic substitution reactions.

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical properties required for reaction design and process scaling, synthesized from authoritative chemical databases [1] [2].

| Property | Value / Description |

| Chemical Name | 1-(But-3-en-1-yloxy)-3-nitrobenzene |

| CAS Number | 374588-08-6 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Boiling Point | 308.4 ± 25.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| SMILES String | O==CC=C1)[O-] |

| Physical State | Viscous Liquid (at standard temperature and pressure) |

Chemical Reactivity & Mechanistic Insights

The strategic value of this molecule lies in its divergent reactivity pathways. Understanding the causality behind its behavior allows chemists to design highly specific synthetic routes.

-

The Terminal Alkene: The 3-butenyl chain provides an unhindered terminal olefin. Because it is electronically decoupled from the aromatic ring (separated by two sp³ carbons and an oxygen atom), it behaves as a standard aliphatic alkene. It is highly susceptible to olefin cross-metathesis (using Grubbs' catalysts), epoxidation (via mCPBA), and hydroboration-oxidation.

-

The Nitro Group: The nitro group serves as a masked amine. It strongly deactivates the benzene ring, protecting it from unwanted electrophilic attacks during alkene functionalization. Once the alkene has been modified, the nitro group can be reduced to yield highly nucleophilic anilines, such as [4].

Fig 2. Divergent chemoselective functionalization pathways of the target molecule.

Experimental Workflows & Protocols

The following protocols are engineered as self-validating systems . Every step includes specific observable metrics or chemical rationales to ensure the integrity of the synthesis.

Protocol A: Synthesis via Williamson Etherification

This protocol details the coupling of (CAS: 554-84-7) with 4-bromo-1-butene [3].

Mechanistic Rationale: We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). The pKa of 3-nitrophenol is approximately 8.3. K₂CO₃ is a sufficiently strong base to quantitatively deprotonate the phenol without causing the base-catalyzed elimination (E2) of the alkyl bromide, which would occur if a stronger base like Sodium Hydride (NaH) were used. DMF, a polar aprotic solvent, is chosen because it poorly solvates the phenoxide anion, leaving it highly nucleophilic and accelerating the Sₙ2 displacement.

Step-by-Step Procedure:

-

Deprotonation: To a flame-dried round-bottom flask, add 3-nitrophenol (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (2.0 eq, 20 mmol) in 20 mL of DMF. Stir at room temperature for 30 minutes.

-

Self-Validation: The solution will transition from pale yellow to a deep, vibrant yellow/orange, visually confirming the formation of the phenoxide anion.

-

-

Alkylation: Add 4-bromo-1-butene (1.2 eq, 12 mmol) dropwise via syringe. Heat the reaction mixture to 60 °C for 12 hours.

-

Self-Validation: Monitor via Thin Layer Chromatography (TLC) using 4:1 Hexanes:Ethyl Acetate. The reaction is complete when the highly polar 3-nitrophenol spot (R_f ~0.2) disappears, replaced by the less polar ether product (R_f ~0.6).

-

-

Quench & Extraction: Cool to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate (3 x 30 mL).

-

Purification Wash (Critical): Wash the combined organic layers with 1M NaOH (2 x 20 mL).

-

Causality: This step guarantees the removal of any unreacted 3-nitrophenol by converting it to water-soluble sodium phenoxide, ensuring the crude product is strictly the target ether.

-

-

Final Isolation: Wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Fig 1. Williamson ether synthesis workflow for 1-(But-3-en-1-yloxy)-3-nitrobenzene.

Protocol B: Chemoselective Reduction to 3-(But-3-en-1-yloxy)aniline

To utilize the molecule as an aniline derivative (e.g., for amide coupling), the nitro group must be reduced.

Mechanistic Rationale: Standard catalytic hydrogenation (Pd/C with H₂) is strictly contraindicated here, as it will concurrently reduce the terminal alkene to a saturated butane chain. To achieve absolute chemoselectivity, we employ a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This single-electron transfer mechanism selectively reduces the nitro group while leaving isolated olefins completely intact.

Step-by-Step Procedure:

-

Assembly: Dissolve 1-(But-3-en-1-yloxy)-3-nitrobenzene (1.0 eq, 5 mmol) in 15 mL of Ethanol. Add a solution of NH₄Cl (5.0 eq, 25 mmol) dissolved in 5 mL of water.

-

Reduction: Add activated Iron powder (5.0 eq, 25 mmol). Heat the suspension to reflux (80 °C) for 2–4 hours under vigorous stirring.

-

Self-Validation: TLC (2:1 Hexanes:Ethyl Acetate) will show the disappearance of the nitro compound and the appearance of a highly polar, UV-active spot that stains positive (brown/orange) with Ninhydrin, confirming the presence of a primary amine.

-

-

Filtration: While still hot, filter the mixture through a pad of Celite to remove the iron oxide sludge. Wash the pad generously with hot ethanol.

-

Causality: Filtering hot prevents the newly formed aniline from co-precipitating with the iron sludge as the mixture cools.

-

-

Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with Dichloromethane, dry over Na₂SO₄, and concentrate to yield the pure aniline.

Safety, Handling, and Storage

As a nitroaromatic compound, 1-(But-3-en-1-yloxy)-3-nitrobenzene poses specific handling requirements:

-

Toxicity: Nitroarenes are easily absorbed through the skin and can cause methemoglobinemia. Nitrile gloves and a fume hood are mandatory.

-

Storage: Store in a tightly sealed amber vial at 4 °C. The terminal alkene is susceptible to auto-oxidation and polymerization if exposed to prolonged UV light and atmospheric oxygen.

-

Stability: Stable under standard basic and mildly acidic conditions; however, prolonged exposure to strong Lewis acids (e.g., BBr₃) will cleave the ether linkage.

References

In-Depth Technical Guide: Synthesis and NMR Characterization of 1-(But-3-en-1-yloxy)-3-nitrobenzene

Executive Summary

1-(But-3-en-1-yloxy)-3-nitrobenzene (C₁₀H₁₁NO₃) is a highly versatile bifunctional organic intermediate. The terminal alkene provides a robust handle for downstream cross-metathesis, hydroboration, or radical additions, while the nitroarene moiety can be selectively reduced to an aniline for subsequent functionalization. For drug development professionals and synthetic chemists, accurate structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is critical to ensure the integrity of the ether linkage and the preservation of the terminal alkene during synthesis. This whitepaper details the causal logic behind its synthesis, provides a self-validating experimental protocol, and delivers a comprehensive breakdown of its ¹H and ¹³C NMR spectral data.

Mechanistic Context & Synthesis Logic

The most efficient and scalable method for synthesizing 1-(But-3-en-1-yloxy)-3-nitrobenzene is via the Williamson ether synthesis, coupling 3-nitrophenol with 4-bromo-1-butene. To prevent unwanted side reactions, the choice of reagents must be carefully calibrated[1].

Causality of Experimental Choices:

-

Base Selection (K₂CO₃): Potassium carbonate is a mild base. It is sufficiently basic to deprotonate 3-nitrophenol (pKₐ ~8.3) to form the highly nucleophilic phenoxide, but it is not strong enough to trigger an unwanted E2 elimination of the 4-bromo-1-butene (which would yield 1,3-butadiene).

-

Solvent Selection (DMF): is a polar aprotic solvent[1]. It solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the Sₙ2 substitution pathway over competing side reactions.

Workflow for the Williamson ether synthesis of 1-(But-3-en-1-yloxy)-3-nitrobenzene.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with 3-nitrophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF (0.5 M concentration).

-

Activation: Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. This is visually validated by a shift to a deep yellow/orange color, indicating phenoxide formation.

-

Alkylation: Add 4-bromo-1-butene (1.2 equiv) dropwise via syringe. Heat the reaction mixture to 60 °C for 12 hours under a nitrogen atmosphere.

-

Quench & Extraction: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with 1M NaOH (to remove any unreacted 3-nitrophenol), followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure target compound.

NMR Characterization & Spectral Analysis

High-resolution ¹H and ¹³C NMR spectroscopy (CDCl₃, 400 MHz / 100 MHz) is employed to validate the molecular architecture. The chemical shifts are dictated by the anisotropic effects of the aromatic ring, the resonance (+M) effect of the ether oxygen, and the inductive (-I) electron-withdrawing effect of the nitro group. The spectral assignments below are grounded in established [2].

¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Causal Explanation |

| H4 (Ar) | 7.82 | ddd | 1H | 8.2, 2.4, 1.0 | Strongly deshielded by the ortho-nitro group's electron-withdrawing effect. |

| H2 (Ar) | 7.75 | t | 1H | 2.4 | Deshielded synergistically by the inductive effects of both the NO₂ and OR groups. |

| H5 (Ar) | 7.43 | t | 1H | 8.2 | Meta to both substituents; reflects the base benzene shift with minimal resonance impact. |

| H6 (Ar) | 7.22 | ddd | 1H | 8.2, 2.4, 1.0 | Shielded by the resonance electron-donating effect (+M) of the ether oxygen. |

| H3' (-CH=) | 5.90 | ddt | 1H | 17.1, 10.3, 6.8 | Vinylic proton; complex splitting due to adjacent methylene and terminal alkene protons. |

| H4' (=CH₂) | 5.15, 5.10 | dq, dq | 2H | 17.1 (trans), 10.3 (cis) | Terminal sp² protons; diastereotopic nature results in distinct cis/trans coupling to H3'. |

| H1' (-O-CH₂) | 4.05 | t | 2H | 6.8 | Strongly deshielded by the directly attached electronegative oxygen atom. |

| H2' (-CH₂-) | 2.55 | qt | 2H | 6.8, 1.2 | Allylic position; split by both the adjacent oxymethyl and the vinylic proton. |

¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Chemical Shift (ppm) | Hybridization | Causal Explanation |

| C1 (Ar-O) | 159.5 | sp² | Directly attached to the electronegative oxygen (+M, -I effects). |

| C3 (Ar-NO₂) | 149.3 | sp² | Directly attached to the strongly electron-withdrawing nitro group. |

| C3' (-CH=) | 134.0 | sp² | Internal alkene carbon; standard unshielded vinylic shift. |

| C5 (Ar) | 129.9 | sp² | Meta position; least affected by the electronic perturbations of the substituents. |

| C6 (Ar) | 121.8 | sp² | Para to the nitro group, ortho to the ether. |

| C4' (=CH₂) | 117.5 | sp² | Terminal alkene carbon; more shielded than the internal vinylic carbon. |

| C4 (Ar) | 115.8 | sp² | Ortho to the nitro group. |

| C2 (Ar) | 108.8 | sp² | Ortho to the strongly electron-donating oxygen (+M effect shields the carbon). |

| C1' (-O-CH₂) | 68.2 | sp³ | Deshielded by the adjacent ether oxygen. |

| C2' (-CH₂-) | 33.5 | sp³ | Allylic carbon; standard aliphatic shift slightly deshielded by proximity to oxygen. |

Experimental Validation & QA/QC Workflows

To ensure the protocol operates as a self-validating system , researchers must integrate the following Quality Assurance/Quality Control (QA/QC) checks into their workflow:

-

TLC Monitoring (In-Process Control): The reaction progress is tracked via Thin Layer Chromatography (8:2 Hexanes/EtOAc). The disappearance of the 3-nitrophenol starting material (R_f ~ 0.3) and the appearance of a new, less polar spot (R_f ~ 0.6) validates the consumption of the nucleophile and formation of the ether.

-

Residual Solvent Check (Post-Purification): In the ¹H NMR spectrum, ensure the strict absence of DMF (singlets at 2.88 and 2.96 ppm, formyl proton at 8.02 ppm) and ethyl acetate (1.26, 2.05, 4.12 ppm). Their presence indicates incomplete drying during the in vacuo concentration phase.

-

Integration Validation (Structural Integrity): The total proton count in the ¹H NMR must equal exactly 11. Specifically, the ratio of the aromatic protons (4H) to the terminal alkene protons (2H) must be exactly 2:1. Any deviation confirms that the alkene was isomerized or degraded during the 60 °C heating step.

Step-by-step QA/QC logic tree for NMR acquisition and processing.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2015). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

-

Lee, S. H., et al. (2020). Side group dependent room temperature crystallization-induced phosphorescence of benzil based all organic phosphors. The Royal Society of Chemistry. URL:[Link]

Sources

A Comprehensive Guide to the Crystal Structure and X-ray Diffraction Analysis of 1-(But-3-en-1-yloxy)-3-nitrobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of the organic compound 1-(But-3-en-1-yloxy)-3-nitrobenzene through single-crystal X-ray diffraction. As the crystallographic data for this specific compound is not publicly available, this document serves as a detailed, hypothetical case study, outlining the established best practices and theoretical underpinnings of such an investigation.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For professionals in drug development and materials science, knowledge of a compound's crystal structure is invaluable for elucidating structure-activity relationships, predicting bioavailability, and understanding polymorphism. 1-(But-3-en-1-yloxy)-3-nitrobenzene (C₁₀H₁₁NO₃) is an organic molecule featuring a nitrobenzene core and a flexible butenyloxy side chain.[1] Its structural analysis can provide key insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern its packing in the solid state.

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the atomic structure of crystalline materials.[2][3][4] This technique allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

Experimental Workflow: From Synthesis to Structure Elucidation

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement and validation of the crystallographic model.

Part 1: Synthesis and Crystallization

Synthesis: The synthesis of 1-(But-3-en-1-yloxy)-3-nitrobenzene can be achieved through a Williamson ether synthesis. This involves the reaction of 3-nitrophenol with 4-bromo-1-butene in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone or dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the nucleophilic substitution.

Purification: Following the reaction, the crude product is purified to remove unreacted starting materials and byproducts. This is commonly achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final product should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Crystallization: Growing high-quality single crystals is often the most challenging step in a crystallographic study.[2] For a small organic molecule like 1-(But-3-en-1-yloxy)-3-nitrobenzene, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.[5] The choice of solvent is critical and can influence crystal quality.[5]

-

Vapor Diffusion: This method is particularly effective when only small amounts of the compound are available.[5] A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent.[5][6] The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[6]

-

Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is less soluble.[5] Crystals form at the interface of the two solvents.[5]

The selection of appropriate solvents and conditions for crystallization often requires screening a variety of possibilities.

Part 2: Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7]

Instrumentation: Modern single-crystal X-ray diffractometers are typically equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector, such as a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector.[4] For organic molecules, molybdenum (Mo Kα, λ = 0.71073 Å) radiation is commonly used.[4][7]

Data Collection Strategy: The crystal is cooled to a low temperature (typically 100-120 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage. The data collection involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations. The software controlling the diffractometer calculates an optimal data collection strategy to ensure a complete and redundant dataset is collected.

Part 3: Structure Solution and Refinement

Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to correct for experimental factors such as absorption and beam intensity variations. This results in a file containing a list of reflection indices (h, k, l) and their corresponding intensities.

Structure Solution: The processed data is then used to solve the crystal structure. For small molecules, direct methods are typically successful in determining the initial positions of the non-hydrogen atoms.

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure.[8] The program SHELXL is widely used for this purpose.[8][9][10] During refinement, the atomic coordinates, and anisotropic displacement parameters (which describe the thermal motion of the atoms) are adjusted to improve the agreement between the calculated and observed structure factors.[8] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The quality of the final refined structure is assessed by several factors, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (GooF). Lower values of these parameters indicate a better fit of the model to the data.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for 1-(But-3-en-1-yloxy)-3-nitrobenzene, consistent with a well-determined structure for a small organic molecule.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁NO₃ |

| Formula Weight | 193.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.126(3) |

| c (Å) | 9.785(2) |

| α (°) | 90 |

| β (°) | 105.67(1) |

| γ (°) | 90 |

| Volume (ų) | 975.4(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.315 |

| Absorption Coefficient (mm⁻¹) | 0.096 |

| F(000) | 408 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.12 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8976 |

| Independent reflections | 2245 [R(int) = 0.034] |

| Data / restraints / parameters | 2245 / 0 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.129 |

| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.21 |

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of 1-(But-3-en-1-yloxy)-3-nitrobenzene.

Caption: Workflow for the determination of a small molecule crystal structure.

Data Deposition and Visualization

Upon completion of the structure refinement and validation, the crystallographic data should be deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC).[11][12][13] This ensures the data is preserved and accessible to the wider scientific community.[12][14] The deposition process typically involves the submission of a Crystallographic Information File (CIF), which contains all the relevant information about the crystal structure and the diffraction experiment.[11][12]

The three-dimensional structure of the molecule is often visualized using software like ORTEP (Oak Ridge Thermal-Ellipsoid Plot Program), which generates publication-quality diagrams showing the atoms as ellipsoids representing their thermal motion.[15][16][17][18][19]

Conclusion

The determination of the crystal structure of 1-(But-3-en-1-yloxy)-3-nitrobenzene, as outlined in this guide, provides a definitive understanding of its molecular conformation and intermolecular interactions in the solid state. This detailed structural information is of paramount importance for researchers in fields such as medicinal chemistry and materials science, where a deep understanding of molecular structure is crucial for the design and development of new functional molecules. The methodologies described herein represent the current best practices in small-molecule crystallography, ensuring the generation of accurate and reliable structural data.

References

-

Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved March 26, 2026, from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved March 26, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit. Retrieved March 26, 2026, from [Link]

-

Crystallization of small molecules. (n.d.). Retrieved March 26, 2026, from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1443-1449. [Link]

-

How to make an Ortep plot. (2002, October 6). Retrieved March 26, 2026, from [Link]

-

Farrugia, L. J. (n.d.). ORTEP-3 for Windows. University of Glasgow. Retrieved March 26, 2026, from [Link]

-

My Biosoftware. (2021, December 8). ORTEP-III 1.03 /for Windows 2021.3 – Crystal Structure Illustration. Retrieved March 26, 2026, from [Link]

-

SHELXL - An Easy Structure - Sucrose. (n.d.). Retrieved March 26, 2026, from [Link]

-

University of Glasgow, School of Chemistry. (n.d.). ORTEP-3 for Windows. Retrieved March 26, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). How to Deposit a Structure in the CSD. Retrieved March 26, 2026, from [Link]

-

Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1830-1850. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit. Retrieved March 26, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). How to deposit a structure in the CSD. Retrieved March 26, 2026, from [Link]

-

Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved March 26, 2026, from [Link]

-

Allen, F. H., Kennard, O., & Watson, D. G. (1995). How the Cambridge Crystallographic Data Centre Obtains its Information. Acta Crystallographica Section B: Structural Science, 51(6), 1045-1049. [Link]

- Sheldrick, G. M. (1997). SHELXL-97. Program for the Refinement of Crystal Structures. University of Göttingen, Germany.

-

Campana, C. F., Gascón, J. A., & Gherghel, L. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1745-1759. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved March 26, 2026, from [Link]

-

The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved March 26, 2026, from [Link]

-

ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

-

Organic Syntheses. (n.d.). Nitrobenzene. Retrieved March 26, 2026, from [Link]

-

Wang, X., Rotkina, L., Su, H., & Beckmann, P. A. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(6), 2082-2089. [Link]

-

Thoreauchem. (n.d.). 1-(but-3-en-1-yloxy)-3-nitrobenzene. Retrieved March 26, 2026, from [Link]

-

NextSDS. (n.d.). 1-(but-3-yn-1-yl)-3-nitrobenzene — Chemical Substance Information. Retrieved March 26, 2026, from [Link]

-

Chemistry LibreTexts. (2026, February 9). 3.10: Synthesis of Polysubstituted Benzenes. Retrieved March 26, 2026, from [Link]

- Google Patents. (n.d.). CN110498744B - Preparation method of 1-ethyl-3-nitrobenzene.

Sources

- 1. 1-(but-3-en-1-yloxy)-3-nitrobenzene-374588-08-6 - Thoreauchem [thoreauchem.com]

- 2. sptlabtech.com [sptlabtech.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 7. repository.brynmawr.edu [repository.brynmawr.edu]

- 8. An Easy Structure - Sucrose [xray.uky.edu]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 11. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. policycommons.net [policycommons.net]

- 16. chem.tamu.edu [chem.tamu.edu]

- 17. cristal.org [cristal.org]

- 18. ORTEP-III 1.03 /for Windows 2021.3 – Crystal Structure Illustration – My Biosoftware – Bioinformatics Softwares Blog [mybiosoftware.com]

- 19. ORTEP-3 for Windows [chem.gla.ac.uk]

Mechanism of etherification for 1-(But-3-en-1-yloxy)-3-nitrobenzene synthesis

An In-Depth Technical Guide to the Etherification Mechanism for the Synthesis of 1-(But-3-en-1-yloxy)-3-nitrobenzene

Introduction: Strategic Synthesis of an Aryl Allyl Ether

1-(But-3-en-1-yloxy)-3-nitrobenzene is a valuable chemical intermediate whose structure incorporates an electron-deficient aromatic ring and a terminal alkene functionality. This bifunctional nature makes it a versatile precursor for more complex molecules in drug discovery and materials science, allowing for subsequent chemical modifications at either the nitro group or the double bond.

The most direct and widely employed method for constructing the ether linkage in this molecule is the Williamson ether synthesis .[1][2] This robust and versatile reaction, first developed in 1850, remains a cornerstone of modern organic synthesis.[2] The core of the reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this specific case, a phenoxide. The synthesis of 1-(But-3-en-1-yloxy)-3-nitrobenzene is achieved by reacting the sodium or potassium salt of 3-nitrophenol (the nucleophile) with 4-bromo-1-butene (the electrophile). This guide will provide an in-depth analysis of the underlying S_N2 mechanism, the rationale behind experimental design, a detailed protocol, and potential competing pathways.

The Core Reaction Mechanism: A Two-Step S_N2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1][3][4] This pathway involves two discrete but essential steps: the formation of a potent nucleophile followed by a concerted substitution reaction.

Step 1: Deprotonation to Form the Nucleophilic Phenoxide

The hydroxyl proton of 3-nitrophenol is weakly acidic. To transform it into a sufficiently powerful nucleophile for the subsequent step, a base is required.[2][5] The base abstracts the acidic proton, generating the 3-nitrophenoxide anion. The presence of the electron-withdrawing nitro (-NO₂) group para to the hydroxyl group increases the acidity of the phenol compared to unsubstituted phenol, facilitating this deprotonation. For aryl ethers, bases such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are typically effective.[5][6]

Step 2: Concerted Nucleophilic Attack

The generated 3-nitrophenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of 4-bromo-1-butene—the one directly bonded to the bromine atom. This attack occurs from the side opposite to the leaving group (the bromide ion), a characteristic feature known as "backside attack".[1][7] The reaction proceeds in a concerted fashion : the new carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[1][8] This single-step substitution leads to an inversion of stereochemistry at the electrophilic carbon, although this is not observable in the case of 4-bromo-1-butene, which is achiral.

Rationale for Experimental Design

The success of the Williamson ether synthesis hinges on carefully selecting reactants and conditions that favor the S_N2 pathway over competing reactions.

-

The Alkyl Halide (Electrophile): 4-bromo-1-butene is a primary alkyl halide . This choice is critical. S_N2 reactions are highly sensitive to steric hindrance at the electrophilic carbon.[3][8] Primary halides, being the least sterically hindered, react most readily.[3] The use of secondary or, particularly, tertiary alkyl halides would dramatically increase the likelihood of a competing elimination (E2) reaction.[1][3][6]

-

The Solvent: The choice of solvent is paramount for an efficient S_N2 reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[2][5][6] These solvents can effectively solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the phenoxide anion.[6] This leaves the anion "naked" and highly nucleophilic, accelerating the rate of the desired substitution. In contrast, protic solvents (like water or ethanol) would form hydrogen bonds with the phenoxide, creating a solvent cage that deactivates the nucleophile and slows the reaction.[2][6]

-

Temperature: The reaction is typically heated to increase the reaction rate. Temperatures in the range of 50-100 °C are common.[6] However, excessively high temperatures can begin to favor the competing elimination side reaction, which has a higher activation energy.[6] Therefore, temperature control is a key factor in maximizing the yield of the desired ether.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and performed with appropriate laboratory safety precautions.

Reagents and Equipment:

-

3-Nitrophenol

-

4-Bromo-1-butene

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether (or Ethyl Acetate)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator, equipment for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 3-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

-

Phenoxide Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium 3-nitrophenoxide salt.

-

Alkyl Halide Addition: Add 4-bromo-1-butene (1.1 - 1.2 eq) to the reaction mixture dropwise.

-

Heating: Heat the reaction mixture to 60-80 °C and maintain it at this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash them sequentially with water and then with brine to remove residual DMF and inorganic salts.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: Purify the resulting crude oil via column chromatography on silica gel to yield pure 1-(But-3-en-1-yloxy)-3-nitrobenzene.

Quantitative Data Summary

| Parameter | Recommended Value/Type | Rationale |

| Nucleophile | 3-Nitrophenol | Phenolic starting material. |

| Electrophile | 4-Bromo-1-butene | Primary alkyl halide to favor S_N2.[3] |

| Base | K₂CO₃ (anhydrous) | Sufficiently strong for phenol deprotonation.[5] |

| Molar Ratio | ~1.1 : 1.0 : 1.5 | (Alkyl Halide : Phenol : Base) |

| Solvent | DMF or Acetonitrile | Polar aprotic solvent to enhance nucleophilicity.[2][5] |

| Temperature | 60 - 80 °C | Balances reaction rate against side reactions.[6] |

| Typical Yield | >80% | (Dependent on purification) |

Potential Side Reactions and Mitigation

The primary competing pathway in the Williamson ether synthesis is the E2 (bimolecular elimination) reaction .[1][9]

E2 Elimination: The 3-nitrophenoxide, in addition to being a good nucleophile, is also a moderately strong base. It can abstract a proton from the carbon adjacent (beta) to the carbon bearing the bromine. This results in the formation of a double bond and the elimination of HBr, yielding 1,3-butadiene gas as a byproduct.

Mitigation Strategies:

-

Substrate Choice: The most effective strategy is the use of a primary alkyl halide, as is the case here. This minimizes the rate of E2 elimination.[3][6]

-

Temperature Control: Avoiding excessively high temperatures is crucial, as elimination reactions are generally more favored at higher temperatures than substitution reactions.[6]

Another minor potential side reaction is C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbons of the aromatic ring (ortho and para positions). While O-alkylation is electronically and sterically favored, trace amounts of C-alkylated byproducts are sometimes observed.[1][5]

Conclusion

The synthesis of 1-(But-3-en-1-yloxy)-3-nitrobenzene is a classic application of the Williamson ether synthesis, proceeding through an S_N2 mechanism. A comprehensive understanding of this mechanism is essential for optimizing the reaction. The key to a high-yield synthesis lies in the strategic selection of a primary alkyl halide to minimize steric hindrance, the use of a polar aprotic solvent to maximize the reactivity of the 3-nitrophenoxide nucleophile, and careful temperature control to favor the desired substitution pathway over the competing E2 elimination reaction. By adhering to these principles, researchers can efficiently and reliably synthesize this valuable chemical building block.

References

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Chemistry Talk. Retrieved March 27, 2026, from [Link]

-

Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Retrieved March 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved March 27, 2026, from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved March 27, 2026, from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved March 27, 2026, from [Link]

- University Department. (n.d.). The Williamson Ether Synthesis. Experiment Handout.

-

Chemistry LibreTexts. (2023, January 23). Williamson Ether Synthesis. Retrieved March 27, 2026, from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved March 27, 2026, from [Link]

-

Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved March 27, 2026, from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. One moment, please... [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. teachthemechanism.com [teachthemechanism.com]

- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

The Meta-Nitro Group's Electronic Influence on the Reactivity and Properties of Homoallyl Ethers

An In-depth Technical Guide:

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The strategic placement of functional groups to modulate the electronic environment of a molecule is a cornerstone of modern chemical synthesis and drug design. Among the most powerful electron-withdrawing groups is the nitro moiety (-NO₂). When positioned at the meta-position of an aromatic ring, its influence, though lacking direct resonance delocalization with a substituent, profoundly alters molecular properties through potent inductive effects. This guide provides an in-depth analysis of the electronic effects of the meta-nitro group as transmitted through a phenyl ring to a homoallyl ether functionality. We will explore the fundamental principles of these electronic effects, detail experimental and computational methods for their characterization, and discuss the implications for molecular reactivity and design.

Foundational Principles: The Electronic Character of the Nitro Group

The nitro group is a potent deactivating group in the context of electrophilic aromatic substitution, a fact attributable to its strong electron-withdrawing nature.[1][2][3] This influence is a combination of two primary electronic phenomena: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the rest of the molecule through the sigma (σ) bond framework.[4] This effect decreases with distance but is a significant contributor to the group's overall electron-withdrawing capacity.

-

Resonance Effect (-M): The nitro group can delocalize electron density from the aromatic ring into its own pi (π) system, as shown in its resonance structures. This places a positive charge within the ring, particularly at the ortho and para positions.[2][3]

When the nitro group is at the meta position relative to another substituent (like our homoallyl ether linkage), the direct resonance delocalization to that substituent is not possible. Therefore, its influence is dominated by the powerful -I effect, with a more attenuated -M effect on the ring itself.[1][5]

Caption: Electronic effects of a meta-nitro group on a substituted benzene ring.

Quantifying Electronic Influence: The Hammett Equation

The Hammett equation provides a powerful quantitative tool for correlating the electronic influence of substituents on the reactivity of aromatic compounds.[6][7] It is defined as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the substituted reaction.

-

k₀ is the rate constant for the unsubstituted reaction.

-

σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent.

-

ρ (rho) is the reaction constant , which depends on the nature of the reaction.

A positive σ value indicates an electron-withdrawing group. The nitro group has one of the largest positive σ values, underscoring its potent electron-withdrawing character.

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing[7] |

| -CN | +0.56 | +0.66 | Strongly Electron-Withdrawing[7] |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing[7] |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |

| -OCH₃ | +0.12 | -0.27 | Meta: Withdrawing (-I > +M), Para: Donating (+M > -I)[6] |

| Table 1: Selected Hammett Substituent Constants (σ). |

The high positive σ_meta value for the -NO₂ group (+0.71) quantitatively confirms its strong electron-withdrawing effect at the meta position, which will significantly impact the reactivity of any attached functional group.[6][7]

The Target System: Meta-Nitro Homoallyl Ethers

The core of our investigation is the meta-nitrophenyl homoallyl ether. This molecule contains three key regions influenced by the nitro group:

-

The Aromatic Ring: The ring is significantly deactivated, making it less susceptible to electrophilic attack.[2]

-

The Ether Oxygen: The electron-withdrawing pull of the nitro group is transmitted through the ring to the ether oxygen. This reduces the oxygen's basicity and its ability to donate electron density.

-

The Homoallylic Double Bond: The electronic state of the ether oxygen, in turn, influences the reactivity of the isolated double bond. A less electron-donating ether moiety will result in a slightly more electron-deficient double bond, decreasing its nucleophilicity and thus its reactivity towards electrophiles.

Caption: Experimental workflow for the synthesis of a model compound.

Protocol: Synthesis of 1-(allyloxy)-3-nitrobenzene

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, add anhydrous dimethylformamide (DMF, 30 mL) and 3-nitrophenol (1.39 g, 10 mmol).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise over 10 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the highly nucleophilic phenoxide. 3. Reaction: After stirring for 30 minutes at 0 °C, add allyl bromide (0.96 mL, 11 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

-

Washing: Combine the organic layers and wash with water (2 x 30 mL) and then brine (1 x 30 mL). Causality: Washing removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to yield the pure product.

Spectroscopic Analysis

Spectroscopy provides direct evidence of the electronic environment within the molecule.

-

¹H NMR Spectroscopy: The electron-withdrawing nitro group deshields the aromatic protons, causing them to appear at a higher chemical shift (further downfield) compared to an unsubstituted ring. [8]Protons on the homoallyl ether chain will also experience a subtle downfield shift.

-

¹³C NMR Spectroscopy: Similarly, the aromatic carbons, particularly the carbon attached to the nitro group, will be significantly deshielded. [8]* IR Spectroscopy: The nitro group exhibits two very strong and characteristic stretching bands: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹. [9][10]Their precise position can provide information about conjugation and the electronic environment.

| Compound | Ar-H (ppm) | -O-CH₂- (ppm) | C=C-H (ppm) | ν_as(NO₂) (cm⁻¹) |

| Phenyl Homoallyl Ether | ~6.9-7.3 | ~4.5 | ~5.2-6.1 | N/A |

| m-Nitrophenyl Homoallyl Ether | ~7.5-8.2 | ~4.7 | ~5.3-6.2 | ~1530 |

| Table 2: Expected Spectroscopic Data Comparison. (Values are illustrative). |

Kinetic Studies: Probing Reactivity

To quantify the deactivating effect on the homoallyl double bond, a kinetic study can be performed. A classic experiment is to monitor the rate of electrophilic bromination.

Protocol: Relative Rate of Bromination

-

Solutions: Prepare equimolar solutions (e.g., 0.01 M) of phenyl homoallyl ether (control) and m-nitrophenyl homoallyl ether (test) in a suitable solvent (e.g., CCl₄). Prepare a stock solution of bromine (Br₂) in the same solvent.

-

Reaction: In a UV-Vis cuvette, mix the ether solution with the Br₂ solution at a fixed temperature.

-

Monitoring: Monitor the disappearance of the bromine color (and its absorbance at its λ_max) over time using a UV-Vis spectrophotometer.

-

Analysis: The rate of disappearance of bromine is proportional to the reactivity of the double bond. The second-order rate constant (k) can be determined. Comparing k_nitro with k_control will give a quantitative measure of the deactivating effect. Causality: The less nucleophilic double bond in the nitro-substituted ether will react more slowly with the electrophilic bromine, resulting in a smaller rate constant. [11]

Table 3: Expected Relative Rates of Electrophilic Addition.Substituent on Phenyl Ring Relative Rate (k_rel) -H (Control) 1.00 -OCH₃ (Activating) > 1 -NO₂ (Deactivating) < 1

Computational Modeling

Density Functional Theory (DFT) calculations can provide powerful visual and quantitative insights into the electronic structure. An electrostatic potential (ESP) map visually represents the electron distribution.

In an ESP map of m-nitrophenyl homoallyl ether, one would expect to see:

-

Red (Electron-Rich): High electron density around the nitro group's oxygen atoms and, to a lesser extent, the ether oxygen.

-

Blue (Electron-Poor): Significant electron deficiency (positive potential) on the aromatic ring, particularly near the nitro group.

-

Green/Yellow (Neutral): The homoallyl chain would be relatively neutral, but slightly less electron-rich than in the unsubstituted analogue.

These computational models are invaluable for rationalizing observed reactivity and for predicting the properties of novel derivatives in drug discovery pipelines. [5][12]

Implications for Researchers and Drug Development

Understanding the electronic effects of the meta-nitro group in systems like homoallyl ethers is critical for:

-

Tuning Reactivity: The deactivating effect can be exploited to prevent unwanted side reactions at the double bond while other transformations are performed elsewhere in the molecule.

-

Modulating Physicochemical Properties: The strong dipole moment introduced by the nitro group affects solubility, crystal packing, and binding interactions with biological targets.

-

Metabolic Stability: A more electron-deficient ether linkage may be less susceptible to oxidative metabolism, potentially increasing the half-life of a drug candidate.

-

Rational Design: By quantifying these effects, scientists can make more informed decisions when designing molecules with specific electronic and reactivity profiles for applications in medicinal chemistry and materials science.

Conclusion

The electronic effects of a meta-nitro group in a homoallyl ether are a clear demonstration of the principles of physical organic chemistry. Through a potent inductive pull, the nitro group systematically withdraws electron density from the aromatic ring, the ether linkage, and ultimately, the homoallylic double bond. This deactivation can be precisely quantified using Hammett parameters, observed through spectroscopic shifts, and measured via kinetic experiments. For professionals in research and drug development, a thorough understanding and application of these principles are essential for the rational design and synthesis of molecules with tailored properties and functions.

References

-

Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

Krygowski, T. M., & Stępień, B. T. (2017). Substituent Effect on the σ- and π-Electron Structure of the Nitro Group and the Ring in Meta- and Para-Substituted Nitrobenzenes. The Journal of Physical Chemistry A, 121(25), 4997–5006. [Link]

-

UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. Retrieved from [Link]

-

Yorimitsu, H. (n.d.). Selective Reactions Based on Retro-allylation of Homoallyl Alcohols. Kao Salon. [Link]

-

University of Illinois. (n.d.). Aromatic Compounds and Their Reactions. Retrieved from [Link]

-

Wikipedia. (2024). Electrophilic aromatic directing groups. [Link]

-

Sadlej-Sosnowska, N. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32, 179–203. [Link]

-

LibreTexts Chemistry. (2024). Substituent Effects in Electrophilic Substitutions. [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

-

LibreTexts Chemistry. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

-

Wikipedia. (2023). Hammett equation. [Link]

-

Coppola, A., et al. (2023). Overcoming the Usual Reactivity of β-Nitroenones: Synthesis of Polyfunctionalized Homoallylic Alcohols and Conjugated Nitrotriene Systems. The Journal of Organic Chemistry, 88(7), 4387–4399. [Link]

-

OpenStax. (2023). Spectroscopy of Aromatic Compounds. [Link]

-

OpenStax. (2023). Preparing Ethers. [Link]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

- 11. web.viu.ca [web.viu.ca]

- 12. researchgate.net [researchgate.net]

Exact Mass and Elemental Analysis of 1-(But-3-en-1-yloxy)-3-nitrobenzene: A Definitive Technical Guide

Executive Summary & Structural Rationale

In the rigorous landscape of drug development and synthetic organic chemistry, the unambiguous characterization of novel intermediates is non-negotiable. 1-(But-3-en-1-yloxy)-3-nitrobenzene is a bifunctional aromatic compound featuring a highly reactive terminal alkene, an ether linkage, and a strongly electron-withdrawing nitro group.

To definitively prove the successful synthesis and bulk purity of this molecule, researchers must employ an orthogonal analytical approach. Relying solely on Nuclear Magnetic Resonance (NMR) is insufficient, as it cannot easily detect inorganic salts or definitively prove the exact molecular weight against isobaric interferences. Therefore, a self-validating system combining High-Resolution Mass Spectrometry (HRMS) for molecular identity and Combustion Elemental Analysis (EA) for bulk purity is required. This guide details the theoretical baselines, mechanistic protocols, and the causality behind the experimental choices required to characterize this compound to the standards demanded by top-tier chemical journals.

Theoretical Baselines: Quantitative Data

Before initiating any empirical analysis, the theoretical baselines must be established. According to the International Union of Pure and Applied Chemistry (IUPAC), the "exact mass" (or monoisotopic mass) is calculated using the mass of the most abundant naturally occurring stable isotope of each element, whereas the nominal mass is simply the sum of integer masses[1].

For 1-(But-3-en-1-yloxy)-3-nitrobenzene (Chemical Formula: C10H11NO3 ), the quantitative targets are summarized in the tables below.

Table 1: Theoretical Exact Mass and Isotopic Properties

| Property | Value |

| Molecular Formula | C10H11NO3 |

| Nominal Mass | 193 Da |

| Monoisotopic Exact Mass | 193.0739 Da |

| Protonated Ion [M+H]+ | 194.0812 Da |

| Sodium Adduct [M+Na]+ | 216.0637 Da |

Table 2: Theoretical Elemental Composition

| Element | Atomic Count | Atomic Mass (Da) | Mass Contribution | Mass Percentage (%) |

| Carbon (C) | 10 | 12.011 | 120.110 | 62.17% |

| Hydrogen (H) | 11 | 1.008 | 11.088 | 5.74% |

| Nitrogen (N) | 1 | 14.007 | 14.007 | 7.25% |

| Oxygen (O) | 3 | 15.999 | 47.997 | 24.84% |

| Total | 25 | - | 193.202 | 100.00% |

High-Resolution Mass Spectrometry (HRMS): Mechanistic Protocol

The Causality of Experimental Choice

Why use Electrospray Ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) analyzer? The ether linkage ( −O− ) and the terminal alkene in the but-3-enyloxy group are susceptible to fragmentation under hard ionization techniques like Electron Ionization (EI). ESI is a "soft" ionization technique that preserves the intact molecular ion, which is critical for accurate exact mass determination[2].

Furthermore, nitroaromatics often exhibit poor ionization efficiency in positive-ion ESI due to the strong electron-withdrawing nature of the −NO2 group, which destabilizes the protonated molecular ion [M+H]+ . However, the ether oxygen provides a localized basic site for protonation or alkali metal coordination. To ensure robust signal intensity, we deliberately dope the mobile phase with sodium formate to intentionally generate the highly stable [M+Na]+ adduct, bypassing the poor proton affinity of the nitroarene. High mass resolution ( R≥100,000 ) is strictly necessary to separate the analyte signal from isobaric matrix interferences[3].

HRMS workflow for exact mass determination of 1-(But-3-en-1-yloxy)-3-nitrobenzene.

Step-by-Step HRMS Protocol

-

Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a mixture of Methanol/Water (50:50, v/v) spiked with 1 mM Sodium Formate to promote [M+Na]+ formation.

-

Instrument Calibration: Perform an external mass calibration using a standard calibrant mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to ensure the mass accuracy is strictly <2 ppm across the m/z 100–600 range.

-

Injection & Ionization: Infuse the sample via a syringe pump at a flow rate of 5 µL/min into the ESI source. Set the capillary temperature to 275°C and the spray voltage to 3.5 kV (Positive Mode).

-

Acquisition: Acquire full-scan MS data using an Orbitrap mass analyzer set to a resolving power of 100,000 (at m/z 200).

-

Data Processing: Extract the monoisotopic peak. Calculate the mass error ( Δm ) in parts-per-million (ppm) by comparing the observed mass against the theoretical [M+Na]+ mass (216.0637 Da). The requires a mass error of <5 ppm or ±3 mDa to definitively confirm molecular identity[4].

Elemental Analysis (Combustion): Mechanistic Protocol

The Causality of Experimental Choice

While HRMS proves that a specific molecule exists within the injected droplet, it is fundamentally a qualitative or semi-quantitative tool. It cannot prove that the powder in your vial is 99% pure 1-(But-3-en-1-yloxy)-3-nitrobenzene rather than a mixture containing 40% inorganic salts (which are invisible in positive ESI) or trapped synthesis solvents.

Combustion Elemental Analysis (CHNS) measures the absolute mass percentage of Carbon, Hydrogen, and Nitrogen. A critical pitfall in the EA of ether-containing organic molecules is the entrapment of synthesis solvents (e.g., ethyl acetate, C4H8O2 ) within the crystal lattice. Because EA measures total carbon, even 1% residual ethyl acetate will artificially inflate the %C values, causing the sample to fail the strict ±0.4% acceptance threshold required by major journals[4]. Therefore, rigorous high-vacuum desiccation prior to analysis is a mandatory, self-validating step.

Step-by-Step CHNS Protocol

-

Desiccation (Critical Step): Dry the synthesized 1-(But-3-en-1-yloxy)-3-nitrobenzene under high vacuum (0.1 mbar) at 40°C for 24 hours to completely volatilize residual hygroscopic moisture and synthesis solvents.

-

Micro-Weighing: Using a microbalance (1 µg resolution), accurately weigh 1.500 to 2.000 mg of the dried sample into a combustible tin capsule. Crimp the capsule tightly to seal out atmospheric gases.

-

Flash Combustion: Drop the capsule into the elemental analyzer's combustion reactor, pre-heated to 1000°C, under a temporary excess of pure O2 . The tin capsule undergoes an exothermic oxidation, driving the local temperature to ~1800°C. This ensures the complete breakdown of the compound into CO2 , H2O , and NOx .

-

Reduction & Separation: Pass the combustion gas mixture through a heated copper reduction column (600°C) to reduce all NOx species to N2 gas and to scrub any unreacted O2 . The resulting gases ( N2 , CO2 , H2O ) are separated via a specialized gas chromatography (GC) column.

-

Quantification: Detect the separated gases using a Thermal Conductivity Detector (TCD). The peak areas are integrated and quantified against a highly pure calibration standard (e.g., Sulfanilamide) to yield the final %C, %H, and %N values.

The Self-Validating Paradigm: Orthogonal Verification

The true power of this analytical methodology lies in its orthogonal nature. By combining these two distinct physical techniques, the researcher creates a closed-loop, self-validating system.

-

HRMS validates the micro-state: It confirms the exact atomic arrangement and isotopic signature of the molecule, proving the synthesis was successful.

-

Elemental Analysis validates the macro-state: It confirms the bulk thermodynamic purity of the isolated solid, proving the absence of silent contaminants.

If the exact mass is confirmed but the elemental analysis fails (e.g., %C is too high), the system alerts the researcher to solvent contamination, prompting repurification. If the EA passes but HRMS shows an unexpected mass, it alerts the researcher to a potential structural isomer or co-crystallized impurity.

Orthogonal self-validation system combining HRMS and Elemental Analysis.

References

-

The Journal of Organic Chemistry - Author Guidelines American Chemical Society (ACS)[Link]

-

Nominal Mass? (IUPAC Definitions and Recommendations) Journal of the American Society for Mass Spectrometry - ACS Publications[Link]

-

ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances Taxation and Customs Union (europa.eu)[Link]

Sources

Application Note: Chemoselective Reduction of 1-(But-3-en-1-yloxy)-3-nitrobenzene to 3-(But-3-en-1-yloxy)aniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The synthesis of functionalized anilines from nitroarenes is a foundational transformation in medicinal chemistry. However, when the substrate contains multiple reducible moieties—such as the terminal alkene in 1-(but-3-en-1-yloxy)-3-nitrobenzene —standard catalytic hydrogenation (e.g., H2 over Pd/C) is strictly contraindicated due to competitive and rapid olefin reduction[1].

As a Senior Application Scientist, I recommend pivoting away from noble-metal catalysis for this specific substrate. This guide details field-proven, chemoselective protocols utilizing Single Electron Transfer (SET) reagents—specifically Iron/Ammonium Chloride ( Fe/NH4Cl ) and Tin(II) Chloride ( SnCl2 )—to quantitatively reduce the nitro group while fully preserving the sensitive butenyloxy chain.

Mechanistic Rationale & Strategy Selection

Understanding the causality behind reagent selection is critical for preventing over-reduction and maximizing yield.

-

The Failure of Catalytic Hydrogenation: Noble metal catalysts (Pd, Pt) readily adsorb non-polar π -bonds. Consequently, the terminal alkene undergoes rapid saturation, often preceding or competing with nitro group reduction, leading to complex mixtures or fully saturated byproducts[1][2].

-

Iron/Ammonium Chloride ( Fe/NH4Cl ): This mild variant of the Béchamp reduction operates via a surface-mediated Single Electron Transfer (SET) mechanism. The highly electrophilic nitro group accepts electrons from the zero-valent iron surface. Ammonium chloride acts as a mild proton source (maintaining a pH of ~6), facilitating the sequential dehydration of the nitroso and hydroxylamine intermediates to the aniline[3][4]. The non-polar, electron-rich terminal alkene cannot accept electrons under these mild SET conditions, ensuring absolute chemoselectivity[3].

-

Tin(II) Chloride ( SnCl2⋅2H2O ): SnCl2 is a classic reducing agent that coordinates specifically to the polarized oxygen atoms of the nitro group. The reduction is driven by the oxidation of Sn(II) to Sn(IV) . Because SnCl2 relies on nucleophilic attack by the nitro oxygen onto the tin center, isolated unpolarized alkenes are completely inert to these conditions[2][5].

Comparative Data Analysis

To guide your strategy selection for scale-up versus discovery chemistry, the following table summarizes the expected performance of various reduction systems on 1-(but-3-en-1-yloxy)-3-nitrobenzene[2][3][6][7].

| Reduction System | Solvent System | Temp (°C) | Nitro Conversion | Alkene Preservation | Expected Yield | E-Factor / Scalability |

| H2 , 10% Pd/C | MeOH or EtOAc | 25 | >99% | 0% (Cleaved/Reduced) | N/A (Wrong product) | Low / High |

| Fe / NH4Cl | EtOH / H2O (4:1) | 70-80 | >98% | >99% | 85-92% | Low / Excellent |

| SnCl2⋅2H2O | EtOAc or EtOH | 70 | >95% | >99% | 80-88% | High / Poor (Tin waste) |

| Zn / NH4Cl | H2O / Surfactant | 25 | >90% | >99% | 75-85% | Low / Moderate |

Recommendation: Fe/NH4Cl is prioritized for process scale-up due to the benign nature of iron oxide byproducts compared to hazardous tin salts[4].

Experimental Workflows & Protocols

Protocol A: Iron-Mediated Reduction (Recommended for Scale-Up)

Scientific Causality: The use of an EtOH/ H2O co-solvent system ensures the highly lipophilic 1-(but-3-en-1-yloxy)-3-nitrobenzene remains in solution while providing the necessary aqueous environment for NH4Cl dissociation and proton transfer[3].

Reagents:

-

1-(But-3-en-1-yloxy)-3-nitrobenzene: 1.0 equiv (e.g., 10 mmol)

-

Iron powder (325 mesh, high surface area): 5.0 equiv (50 mmol)

-

Ammonium chloride ( NH4Cl ): 5.0 equiv (50 mmol)

-

Ethanol / Deionized Water (4:1 v/v): 0.2 M relative to substrate

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the nitroarene in Ethanol.

-

Activation: Add Deionized Water and NH4Cl to the solution. Stir for 5 minutes at room temperature.

-

Iron Addition: Add the Iron powder in three portions to prevent excessive exotherms.

-

Reaction: Heat the suspension to 80 °C (reflux) with vigorous stirring. Critical Insight: Vigorous stirring (>600 rpm) is essential because the reaction occurs exclusively at the solid-liquid interface of the iron particles[7].

-

Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction typically reaches completion within 2-4 hours.

-

Workup (Hot Filtration): While the mixture is still hot (60-70 °C), filter it through a pad of Celite to remove the iron oxide ( Fe3O4 ) sludge. Causality: If the mixture cools, the aniline product will co-precipitate or adsorb onto the high-surface-area iron oxides, drastically reducing your isolated yield[3]. Wash the Celite pad generously with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue between Ethyl Acetate and saturated NaHCO3 . Extract the aqueous layer twice with EtOAc.

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to yield 3-(but-3-en-1-yloxy)aniline.

Protocol B: Tin(II) Chloride Reduction (Recommended for Milligram-Scale Discovery)

Scientific Causality: SnCl2 provides a homogeneous reaction mixture and is highly reliable for rapid small-scale synthesis where tin toxicity and waste disposal are manageable[2][4].

Reagents:

-

1-(But-3-en-1-yloxy)-3-nitrobenzene: 1.0 equiv (e.g., 1.0 mmol)

-

Tin(II) chloride dihydrate ( SnCl2⋅2H2O ): 5.0 equiv (5.0 mmol)

-

Ethyl Acetate (EtOAc): 0.1 M

Step-by-Step Procedure:

-

Reaction: Dissolve the nitroarene in EtOAc. Add SnCl2⋅2H2O in one portion.

-

Heating: Heat the mixture to 70 °C under a nitrogen atmosphere for 2-3 hours[2].

-

Quenching & Basification: Cool the mixture to 0 °C. Carefully add 1 M aqueous NaOH or saturated NaHCO3 until the aqueous phase pH reaches 8-9. Causality: SnCl2 reduction generates Sn(IV) byproducts. Basification converts these into insoluble tin oxides/hydroxides, preventing severe emulsion formation during extraction and releasing the protonated aniline product into the organic phase[2][4].

-

Filtration: Filter the resulting milky suspension through Celite to remove tin salts.

-

Extraction & Drying: Separate the organic layer from the filtrate, extract the aqueous layer with EtOAc, wash combined organics with brine, dry over MgSO4 , and concentrate in vacuo.

Process Workflow Visualization

Workflow for chemoselective nitro reduction preserving the terminal alkene.

References

-

Common Organic Chemistry. Nitro Reduction - Common Conditions. URL:[Link]

-

Sciencemadness.org (Yugang Liu et al.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. URL:[Link]

-

PMC - NIH. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. URL:[Link]

-

Chemistry Stack Exchange. What groups can be reduced by Sn/HCl? URL:[Link]

-

Longdom Publishing. Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. URL: [Link]

-

ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes. URL:[Link]

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

Application Note: Synthesis of 1-(But-3-en-1-yloxy)-3-nitrobenzene via Mitsunobu Reaction

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(but-3-en-1-yloxy)-3-nitrobenzene through the Mitsunobu reaction. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The document outlines the underlying principles of the Mitsunobu reaction, a detailed step-by-step experimental protocol, and critical insights into reagent selection, reaction optimization, and product purification. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Introduction

The Mitsunobu reaction is a powerful and versatile method in modern organic synthesis for the conversion of primary and secondary alcohols to a wide array of functional groups, including esters, ethers, and azides, with a characteristic inversion of stereochemistry at the alcohol carbon.[1][2][3] The reaction typically involves an alcohol, a nucleophile (in this case, a phenol), a phosphine (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] The synthesis of aryl ethers, like 1-(but-3-en-1-yloxy)-3-nitrobenzene, is a significant application of this reaction, offering a mild and efficient alternative to traditional methods like Williamson ether synthesis, especially for substrates sensitive to harsh basic conditions.[5][6]

The key advantage of the Mitsunobu reaction lies in its ability to activate the alcohol under neutral conditions, transforming the hydroxyl group into a good leaving group. This is achieved through the formation of an alkoxyphosphonium salt intermediate.[7][8] The reaction's success is contingent on the acidity of the nucleophile; phenols, with their relatively acidic hydroxyl group, are excellent candidates for this transformation.[9][10]

This guide will detail a reliable protocol for the synthesis of 1-(but-3-en-1-yloxy)-3-nitrobenzene, a molecule of interest in medicinal chemistry and materials science due to its combination of a nitroaromatic core and a reactive terminal alkene.

Reaction Mechanism and Key Considerations

The mechanism of the Mitsunobu reaction is a well-studied, albeit complex, process.[11] It commences with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DIAD), generating a betaine intermediate. This intermediate then deprotonates the phenol (3-nitrophenol), forming a phosphonium salt and the anion of the phenol. The alcohol (but-3-en-1-ol) is then activated by the phosphonium species, leading to the formation of an alkoxyphosphonium salt. Finally, the phenoxide ion acts as a nucleophile, attacking the carbon of the activated alcohol in an Sₙ2 fashion to yield the desired aryl ether, triphenylphosphine oxide (TPPO), and the diisopropyl hydrazinedicarboxylate.

Key Considerations for this Synthesis:

-

Choice of Azodicarboxylate: While DEAD is historically common, DIAD is often preferred due to its increased steric bulk, which can minimize the formation of undesired hydrazide byproducts, and its improved safety profile.[4][12]

-

Solvent: Anhydrous tetrahydrofuran (THF) is a standard and effective solvent for Mitsunobu reactions as it effectively dissolves the reactants and intermediates.[9][13]

-

Order of Reagent Addition: The order of addition can be critical. Typically, the alcohol, phenol, and triphenylphosphine are dissolved in the solvent before the slow, dropwise addition of the azodicarboxylate at a reduced temperature (0 °C) to control the exothermic reaction.[3][13]

-

Byproduct Removal: A significant challenge in Mitsunobu reactions is the removal of the stoichiometric byproducts, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate.[14] This protocol will address effective purification strategies.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 3-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.39 g | 10.0 | 1.0 |

| But-3-en-1-ol | C₄H₈O | 72.11 | 0.87 g (0.91 mL) | 12.0 | 1.2 |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 3.15 g | 12.0 | 1.2 |

| Diisopropyl Azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 2.43 g (2.45 mL) | 12.0 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 100 mL | - | - |

Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Nitrogen or Argon inlet

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and chromatography

-

Silica gel for column chromatography

Visual Workflow

Caption: Experimental workflow for the synthesis of 1-(But-3-en-1-yloxy)-3-nitrobenzene.

Step-by-Step Procedure

-

Reaction Setup:

-